molecular formula C7H4N2O2 B14860906 6-Formyl-4-hydroxypyridine-2-carbonitrile

6-Formyl-4-hydroxypyridine-2-carbonitrile

Cat. No.: B14860906
M. Wt: 148.12 g/mol
InChI Key: FVTJFIJQNAVQGK-UHFFFAOYSA-N
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Description

6-Formyl-4-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-hydroxypyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-pyridinecarbonitrile with formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyridine derivatives. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

6-Formyl-4-hydroxypyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Formyl-4-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Formyl-4-hydroxypyridine-2-carbonitrile include:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

6-formyl-4-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H4N2O2/c8-3-5-1-7(11)2-6(4-10)9-5/h1-2,4H,(H,9,11)

InChI Key

FVTJFIJQNAVQGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)C#N)C=O

Origin of Product

United States

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